A Comprehensive Technical Guide to 3-Thiophenacetic Acid (CAS: 6964-21-2)
A Comprehensive Technical Guide to 3-Thiophenacetic Acid (CAS: 6964-21-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Thiophenacetic acid, also known as 3-thienylacetic acid, is an organosulfur compound featuring a thiophene ring substituted with an acetic acid group at the 3-position.[1][2] This versatile molecule serves as a crucial building block in various scientific fields, from materials science to medicinal chemistry.[3][4] Its unique structural and electronic properties, imparted by the sulfur-containing aromatic ring, make it a valuable precursor for the synthesis of conductive polymers, a capping agent in the formation of nanoparticles, and a key scaffold in the development of novel therapeutics.[3][5] This guide provides an in-depth overview of its physicochemical properties, spectroscopic profile, key experimental protocols, and its role in relevant biological pathways.
Physicochemical and Spectroscopic Properties
The fundamental properties of 3-Thiophenacetic acid are summarized below, providing essential data for its handling, characterization, and application in research and development.
Table 1: Physicochemical Properties of 3-Thiophenacetic Acid
| Property | Value | Reference(s) |
| CAS Number | 6964-21-2 | [6][7] |
| Molecular Formula | C₆H₆O₂S | [6][7] |
| Molecular Weight | 142.18 g/mol | [6][7] |
| Appearance | Off-white to beige crystalline flakes or powder | [3][8] |
| Melting Point | 73-81 °C | [6][9] |
| Boiling Point | 129 °C at 2.5 mmHg | [3][9] |
| Solubility | Very soluble in water. Soluble in polar solvents like alcohols. | [3][8][9] |
| pKa | 4.25 ± 0.10 (Predicted) | [3][10] |
| Density | ~1.336 - 1.365 g/cm³ (estimate) | [1][3] |
Table 2: Spectroscopic Data Summary
| Technique | Key Features | Reference(s) |
| ¹H NMR | Spectral data available for characterization. | [4] |
| Mass Spectrometry | Electron ionization mass spectrum available for analysis. | [11] |
| Infrared (IR) Spectroscopy | Gas-phase IR spectrum available. | [12] |
Key Applications and Experimental Protocols
3-Thiophenacetic acid is a cornerstone intermediate in several advanced applications. It is particularly noted for its use in the synthesis of functional materials and as a structural motif in medicinal chemistry.
Synthesis of Conductive Polymers
Electrochemical oxidation of 3-Thiophenacetic acid leads to the formation of poly(3-thiopheneacetic acid) (PTAA), a conducting polymer.[5][6] These polymers are of significant interest for applications in sensors, supercapacitors, and other electronic devices due to their conductivity, stability, and biocompatibility.[9]
The following is a representative protocol for the synthesis of a poly(3-thiopheneacetic acid) film based on literature descriptions.[9]
-
Electrolyte Preparation: Prepare an electrolyte solution containing 0.05 M 3-Thiophenacetic acid in a mixture of 75% boron trifluoride diethyl etherate (BFEE) and 25% trifluoroacetic acid (TFA) by volume.
-
Electrode Setup: Use an indium tin oxide (ITO) coated glass slide as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Polymerization: Immerse the electrodes in the electrolyte solution. Apply a constant potential of +0.7 V (vs. SCE) to the working electrode for a duration of 300 seconds.
-
Film Formation: A blue-black polymeric film of PTAA will deposit on the surface of the ITO working electrode.
-
Washing: After polymerization, thoroughly wash the polymer-coated electrode with water to remove any residual electrolyte and unreacted monomer.
-
Drying and Characterization: Dry the PTAA film under vacuum. The film can then be characterized using techniques such as scanning electron microscopy (SEM) and Fourier-transform infrared spectroscopy (FTIR).
Precursor in Medicinal Chemistry
Thiophene-containing compounds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[13] Thiophene derivatives have been developed as anti-inflammatory, antimicrobial, anticancer, and anticonvulsant agents.[3][10] Specifically, 3-Thiophenacetic acid and its derivatives are key intermediates in the synthesis of anti-inflammatory drugs, many of which function by inhibiting cyclooxygenase (COX) enzymes.[3][13]
Synthesis of 3-Thiophenacetic Acid
A common laboratory-scale synthesis of aryl acetic acids from the corresponding acetyl precursor is the Willgerodt-Kindler reaction. This method allows for the conversion of 3-acetylthiophene to 3-thiophenethioacetamide, which can then be hydrolyzed to yield 3-Thiophenacetic acid.[14][15][16]
This protocol outlines the general steps for the synthesis of 3-Thiophenacetic acid from 3-acetylthiophene.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-acetylthiophene, elemental sulfur, and a secondary amine such as morpholine.[15] The molar ratios should be optimized but typically involve an excess of the amine and sulfur.
-
Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Formation of Thioamide: The reaction will produce N-(thiophen-3-ylacetyl)morpholine as the thioamide intermediate.
-
Hydrolysis: After the initial reaction is complete, cool the mixture. The intermediate thioamide is then subjected to hydrolysis, typically by heating with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH), to yield 3-Thiophenacetic acid.[15]
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Workup and Purification: After hydrolysis, cool the reaction mixture and acidify (if a basic hydrolysis was performed) to precipitate the crude 3-Thiophenacetic acid. The solid product can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., water).
Role in Biological Signaling Pathways: COX Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[13] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are lipid mediators involved in inflammation, pain, and fever.[6][9][17] Thiophene-based compounds, including derivatives of 3-Thiophenacetic acid, have been developed as potent COX inhibitors.[13] By blocking the active site of COX enzymes, these drugs prevent the synthesis of prostaglandins, thereby reducing the inflammatory response.
Safety and Handling
3-Thiophenacetic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[6] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as oxidizing agents and bases.[9]
Conclusion
3-Thiophenacetic acid (CAS: 6964-21-2) is a chemical of considerable scientific and commercial interest. Its well-defined physicochemical properties, coupled with its reactivity, make it an essential precursor in materials science for creating conductive polymers and in medicinal chemistry for designing new therapeutic agents, particularly anti-inflammatory drugs. The protocols and pathways detailed in this guide offer a technical foundation for researchers and developers working with this versatile thiophene derivative.
References
- 1. Arndt-Eistert Synthesis [organic-chemistry.org]
- 2. Thiophene-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin - Wikipedia [en.wikipedia.org]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Willgerodt-Kindler Reaction [drugfuture.com]
- 13. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 14. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
